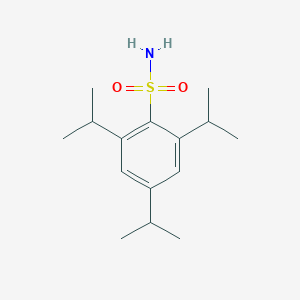

2,4,6-Triisopropylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMNQLMPSVOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352973 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105536-22-9 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Chiral 2,4,6 Triisopropylbenzenesulfonamide Derivatives

Synthesis of Chiral Precursor: N-((1R,2R)-2-aminocyclohexyl)-4-bromobenzylamine

The key chiral precursor is synthesized via mono-N-alkylation of (1R,2R)-diaminocyclohexane. A common and efficient method for this transformation is reductive amination.

This process involves the reaction of (1R,2R)-diaminocyclohexane with 4-bromobenzaldehyde (B125591). The reaction proceeds in two stages: the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the secondary amine. To achieve mono-alkylation, the stoichiometry of the reactants is carefully controlled. Typically, one equivalent of the diamine is reacted with slightly less than one equivalent of the aldehyde.

A plausible synthetic route involves dissolving (1R,2R)-diaminocyclohexane and 4-bromobenzaldehyde in a suitable solvent, such as methanol (B129727) or ethanol. A reducing agent is then added to the mixture. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is stirred at room temperature until completion. The product, N-((1R,2R)-2-aminocyclohexyl)-4-bromobenzylamine, can then be isolated and purified using standard techniques like column chromatography. The use of chiral (1R,2R)-diaminocyclohexane ensures the desired stereochemistry in the final product nih.govnih.gov.

| Reactants | Reagents & Conditions | Product |

| (1R,2R)-Diaminocyclohexane | 1. 4-Bromobenzaldehyde, Methanol or Ethanol, rt | N-((1R,2R)-2-aminocyclohexyl)-4-bromobenzylamine |

| 2. Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) |

Synthesis of N-((1R,2R)-2-(4-bromobenzylamino)cyclohexyl)-2,4,6-triisopropylbenzenesulfonamide

The final step in the synthesis of the target chiral sulfonamide derivative is the coupling of the chiral diamine precursor with 2,4,6-triisopropylbenzenesulfonyl chloride.

The reaction is carried out by dissolving N-((1R,2R)-2-aminocyclohexyl)-4-bromobenzylamine in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine, is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The solution is cooled, and a solution of 2,4,6-triisopropylbenzenesulfonyl chloride in the same solvent is added dropwise. The bulky triisopropylphenyl group of the sulfonyl chloride preferentially reacts with the less sterically hindered primary amino group of the diamine.

The reaction mixture is stirred, often while allowing it to warm to room temperature, until the reaction is complete as indicated by TLC. The workup typically involves washing the reaction mixture with an acidic solution to remove excess amine and base, followed by washing with brine and drying over an anhydrous salt like sodium sulfate. The crude product is then purified by column chromatography to yield the final compound, N-((1R,2R)-2-(4-bromobenzylamino)cyclohexyl)-2,4,6-triisopropylbenzenesulfonamide researchgate.net.

| Reactants | Reagents & Conditions | Product |

| N-((1R,2R)-2-aminocyclohexyl)-4-bromobenzylamine | 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | N-((1R,2R)-2-(4-bromobenzylamino)cyclohexyl)-2,4,6-triisopropylbenzenesulfonamide |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2. Triethylamine or Pyridine, Dichloromethane or THF, 0°C to rt |

Reactivity and Mechanistic Investigations of 2,4,6 Triisopropylbenzenesulfonamide and Its Derivatives

Influence of Steric Bulk on Reaction Profiles

The three isopropyl groups on the phenyl ring of 2,4,6-triisopropylbenzenesulfonamide create a sterically hindered environment that plays a crucial role in controlling reaction pathways.

The substantial steric hindrance provided by the 2,4,6-triisopropylbenzenesulfonyl (trisyl) group is a powerful tool for directing the stereochemical and regiochemical outcomes of reactions. The bulky nature of the trisyl group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side, thereby leading to high diastereoselectivity.

In the synthesis of oligo- and polyribonucleotides, 2,4,6-triisopropylbenzenesulfonyl chloride has been used as a highly selective condensing agent. researchgate.net Its steric bulk leads to a significant reduction in the rate of sulfonylation of the 5'-hydroxyl group of nucleosides, favoring the desired C3′–C5′ interribonucleotide linkage. researchgate.net X-ray diffraction studies of 2,4,6-triisopropylbenzenesulfonyl chloride reveal a sterically overcrowded molecule where the ortho-isopropyl groups and the sulfonyl chloride group are locked in place, restricting rotation around the S-C bond. researchgate.net This conformational rigidity is believed to contribute to its high selectivity in reactions. researchgate.net

The steric demands of the trisyl group are also evident in its molecular structure, which adopts a flattened boat conformation. This distortion from a planar benzene (B151609) ring, along with increased bond lengths and distorted bond angles, is a direct result of the steric strain imposed by the bulky substituents. researchgate.net

While steric bulk can be advantageous for controlling selectivity, it can also lead to diminished reactivity. The Mannich reaction, a fundamental carbon-carbon bond-forming reaction that produces β-aminocarbonyl compounds, can be significantly affected by sterically hindered reactants. hielscher.com These reactions involve the nucleophilic addition of an enolizable carbonyl compound to an iminium ion.

While specific studies detailing the diminished reactivity of this compound itself in Mannich-type reactions are not prevalent in the searched literature, the principles of steric hindrance strongly suggest such an effect. The bulky trisyl group would impede the formation of the necessary intermediates and transition states. For instance, in related three-component Mannich-type reactions, the steric and electronic properties of the reactants are known to be critical. whiterose.ac.uk The use of a highly hindered amine or aldehyde component can slow down or prevent the reaction. It is reasonable to infer that a sulfonamide bearing the extremely bulky trisyl group would face significant steric clashes when attempting to participate in the formation of an N-acylimminium ion or in its subsequent reaction with a nucleophile, leading to lower yields or requiring more forcing reaction conditions compared to less hindered sulfonamides. The synthesis of ortho-substituted aromatic amines via Mannich reactions is noted for its slow kinetics, a challenge that is often overcome by methods like ultrasonication to enhance reaction rates. hielscher.com

Elucidation of Reaction Mechanisms Involving 2,4,6-Triisopropylbenzenesulfonyl Moieties

The unique electronic and steric properties of the trisyl group have led to its use in several important chemical transformations, and detailed mechanistic studies have provided insight into how it facilitates these reactions.

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a key reagent for the electrophilic transfer of an azide group to a nucleophile, particularly to enolates for the synthesis of α-amino acids. wikipedia.org The mechanism of this reaction involves the attack of the nucleophilic enolate on the terminal nitrogen atom of the azide.

Organic azides, in general, exhibit a range of reactivities, including participation in cycloadditions and reactions with both nucleophiles and electrophiles. nih.govnih.gov In electrophilic azidation, the terminal nitrogen of the azide acts as the electrophilic center. The reaction of an enolate with trisyl azide proceeds through a transition state where a new carbon-nitrogen bond is formed. Following this, the sulfonamide anion is eliminated, yielding the α-azido carbonyl compound. The bulky trisyl group is an excellent leaving group, which helps to drive the reaction forward.

The general reactivity of azides involves the nucleophile attacking the terminal nitrogen (Nγ), while electrophiles typically react at the internal nitrogen (Nα). nih.gov However, in the context of electrophilic azidation with trisyl azide and an enolate, the reaction is viewed as the enolate (nucleophile) attacking the azide. The subsequent steps involve the cleavage of the N-S bond.

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be achieved through various methods, including the intramolecular cyclization of haloamines. clockss.orgorganic-chemistry.org When a derivative of this compound is used, the trisyl group can influence the reaction.

A common route to aziridines is the cyclization of 1,2-amino alcohols, where the hydroxyl group is converted into a good leaving group. clockss.orgorganic-chemistry.org The subsequent intramolecular nucleophilic attack by the amine nitrogen forms the aziridine (B145994) ring. Similarly, the reaction can proceed from haloamines. For instance, N-sulfonyl-protected haloamines can be cyclized in the presence of a base to yield N-sulfonyl-aziridines. clockss.org

The mechanism for aziridination via aminobromination using a trisyl-protected amine would involve the following steps:

Formation of a Bromoamine : The N-H bond of the trisyl-protected amine is brominated to form an N-bromo species.

Reaction with an Alkene : The N-bromo-N-trisylamide reacts with an alkene. This can proceed through a bromonium ion intermediate, which is then opened by the nucleophilic nitrogen of the sulfonamide.

Intramolecular Cyclization : The resulting intermediate, a β-bromo-N-trisyl amine, undergoes intramolecular nucleophilic substitution. The nitrogen atom attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the aziridine ring.

The stereospecificity of this reaction depends on the ability of the amine and the leaving group (bromide) to adopt a trans-coplanar arrangement to facilitate the backside attack for ring closure. clockss.org

Manganese-catalyzed N-alkylation of sulfonamides using alcohols is an efficient and environmentally friendly method for forming C-N bonds. organic-chemistry.orgorganic-chemistry.orgcore.ac.uk This reaction often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov

The proposed catalytic cycle for the manganese-catalyzed N-alkylation of a sulfonamide like this compound would involve the following key steps:

Alcohol Dehydrogenation : The manganese catalyst oxidizes the alcohol to the corresponding aldehyde, releasing a manganese-hydride species.

Condensation : The sulfonamide and the in-situ generated aldehyde undergo a condensation reaction to form an N-sulfonyl imine (or a related hemiaminal intermediate), with the elimination of water.

Imine Reduction : The manganese-hydride species then reduces the N-sulfonyl imine to the N-alkylated sulfonamide product.

Catalyst Regeneration : The manganese catalyst is regenerated and can enter another catalytic cycle.

Mechanistic experiments have provided evidence for this pathway. For example, the observation that the alcohol dehydrogenation step is reversible and that a pre-formed N-sulfonyl imine can be successfully reduced to the final product under the reaction conditions supports the proposed mechanism. acs.org Various manganese complexes, including Mn(I) PNP pincer complexes and manganese dioxide (MnO2), have been shown to be effective catalysts for this transformation, tolerating a wide range of sulfonamides and alcohols. organic-chemistry.orgorganic-chemistry.orgacs.org While the bulky this compound presents a sterically hindered substrate, the reaction has been shown to be effective for a diverse array of aryl and alkyl sulfonamides. organic-chemistry.orgacs.org

The table below summarizes the yields for the N-alkylation of various sulfonamides with different alcohols using a Mn(I) PNP pincer catalyst, illustrating the scope of this reaction.

| Sulfonamide | Alcohol | Product | Yield (%) |

| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 95 |

| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 96 |

| p-Toluenesulfonamide | 1-Hexanol | 4-Methyl-N-hexylbenzenesulfonamide | 85 |

| Benzenesulfonamide | Benzyl alcohol | N-Benzylbenzenesulfonamide | 94 |

| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 92 |

| Thiophene-2-sulfonamide | Benzyl alcohol | N-Benzylthiophene-2-sulfonamide | 73 |

Data sourced from studies on Mn-catalyzed N-alkylation of sulfonamides. acs.org

Organolithium-Mediated Reactions Involving N-2,4,6-Triisopropylbenzenesulfonyl-Protected Substrates

The 2,4,6-triisopropylbenzenesulfonyl (trisyl) group serves as a robust activating and protecting group in the context of organolithium chemistry, particularly in the functionalization of aziridines. The steric bulk of the trisyl group effectively prevents competitive ortho-lithiation of the arenesulfonyl moiety, a common side reaction observed with less hindered sulfonyl groups like the tosyl group. This allows for selective deprotonation at other sites within the molecule, enabling a range of subsequent C-C bond-forming reactions.

Lithiation and Electrophilic Trapping of N-Trisyl Aziridines

Detailed investigations into the α-lithiation of N-sulfonyl activated aziridines have identified the N-2,4,6-triisopropylbenzenesulfonyl group as optimal for achieving high reactivity and selectivity. rsc.orgresearchgate.net The process involves the deprotonation of the aziridine ring using a strong, non-nucleophilic base, followed by the introduction of an electrophile to trap the resulting aziridinyl anion.

The most effective conditions for this transformation have been found to be the use of sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). rsc.orgresearchgate.net Typically, the reaction is conducted by treating the N-trisyl aziridine with three equivalents of the s-BuLi-PMDETA complex in tetrahydrofuran (B95107) (THF) at -78 °C. The lithiation is rapid, often complete within a minute, after which the electrophile is added. rsc.orgresearchgate.net

A variety of electrophiles have been successfully employed in this trapping reaction. For instance, in situ trapping with trimethylsilyl (B98337) chloride (Me3SiCl) proceeds efficiently to yield the corresponding silylated aziridine. rsc.orgresearchgate.netrsc.org

The reaction with aldehydes as electrophiles provides a stereoselective route to syn-hydroxy aziridines, with the relative stereochemistry of two such products having been unequivocally confirmed by X-ray crystallography. rsc.org The table below summarizes the results from the lithiation and electrophilic trapping of 1-(2,4,6-triisopropylphenylsulfonyl)aziridine.

Table 1: Lithiation-Electrophilic Trapping of 1-(2,4,6-Triisopropylphenylsulfonyl)aziridine

| Entry | Electrophile | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | Me3SiCl | 1-(2,4,6-Triisopropylphenylsulfonyl)-2-(trimethylsilyl)aziridine | 34 |

| This compound | 62 | ||

| 2 | PhCHO | syn-1-(2,4,6-Triisopropylphenylsulfonyl)-2-(hydroxy(phenyl)methyl)aziridine | 68 |

| 3 | p-TolCHO | syn-1-(2,4,6-Triisopropylphenylsulfonyl)-2-(hydroxy(p-tolyl)methyl)aziridine | 75 |

| 4 | p-AnisCHO | syn-1-(2,4,6-Triisopropylphenylsulfonyl)-2-(hydroxy(4-methoxyphenyl)methyl)aziridine | 72 |

The use of chiral ligands in conjunction with organolithium reagents can induce asymmetry in these reactions. For example, the reaction of N-trisyl protected dihydrofuran and dihydropyrrole aziridines with sec-butyllithium-PMDETA leads to the direct formation of alkynyl amino alcohols and diamines, respectively. When n-butyllithium and the chiral diamine (-)-sparteine (B7772259) are used, an alkynyl amino alcohol can be obtained with a notable 60% enantiomeric excess (ee). researchgate.net

Furthermore, the exposure of bicyclic N-sulfonylated aziridines, such as 3-(2,4,6-triisopropylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptane, to s-BuLi in the presence of (-)-sparteine has been shown to afford the corresponding allylic sulfonamide, albeit in moderate yield and enantiomeric excess. researchgate.net

The reactivity of the lithiated intermediates is highly dependent on the reaction conditions and the substrate structure. While lithiated N-sulfonyloxazolinylaziridines generated with sec-BuLi/TMEDA are configurationally stable and can be trapped stereospecifically by electrophiles at low temperatures, warming can lead to the formation of azirine derivatives. researchgate.net This highlights the delicate balance of reactivity that must be controlled in these organolithium-mediated transformations.

Applications in Advanced Organic Synthesis

The 2,4,6-Triisopropylbenzenesulfonyl Group as a Protecting Group Strategy

The large steric footprint of the 2,4,6-triisopropylbenzenesulfonyl group makes it an effective tool for protecting certain functional groups. Its bulkiness can direct the course of reactions and prevent unwanted side reactions, proving advantageous in multi-step synthetic sequences.

Application of the 2,4,6-Triisopropylbenzenesulfonyl (Tris) Group for Nitrogen Protection

The 2,4,6-triisopropylbenzenesulfonyl (Tris) group serves as a robust protecting group for nitrogen atoms in various organic molecules. The introduction of this group, typically via the corresponding 2,4,6-triisopropylbenzenesulfonyl chloride, imparts significant steric hindrance around the nitrogen atom. chemimpex.com This steric bulk is instrumental in preventing the nitrogen from participating in undesired reactions. For instance, in complex natural product synthesis, selective protection of a primary or secondary amine with the Tris group allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. The stability of the N-Trisyl bond under a range of reaction conditions, coupled with its eventual removal under specific deprotection protocols, makes it a valuable component of a protecting group strategy.

Utility in the Synthesis and Functionalization of Aziridines

The 2,4,6-triisopropylbenzenesulfonyl group has proven to be particularly useful in the chemistry of aziridines, which are three-membered nitrogen-containing heterocyclic compounds. N-Trisyl-activated aziridines are valuable synthetic intermediates. A convenient, high-yield, two-step synthesis of N-sulfonyl aziridines from epoxides involves an epoxide ring-opening with a sulfonamide followed by mesylation and cyclization. researchgate.net The Trisyl group enhances the stability of the aziridine (B145994) ring and facilitates subsequent functionalization.

A significant application lies in the α-lithiation of N-sulfonyl aziridines. Research has shown that using the N-2,4,6-triisopropylbenzenesulfonyl group is optimal for the lithiation and subsequent trapping with electrophiles. researchgate.net This process allows for the introduction of a wide range of substituents at the carbon atoms of the aziridine ring, providing access to a diverse array of functionalized building blocks. The direct conversion of dihydrofuran and dihydropyrrole N-triisopropylbenzenesulfonyl aziridines into alkynyl amino alcohols and diamines can be achieved using sec-butyllithium-PMDETA in THF. researchgate.net

| Aziridine Functionalization Data | |

| Activating Group | N-2,4,6-triisopropylbenzenesulfonyl |

| Key Reaction | α-lithiation and electrophilic trapping |

| Reagents for Lithiation | 3 equiv. of s-BuLi-PMDETA |

| Outcome | Introduction of various electrophiles at the aziridine carbon |

Implementation in the Synthesis of Oligonucleotides and Pyrimidine (B1678525) Nucleosides

In the realm of nucleic acid chemistry, 2,4,6-triisopropylbenzenesulfonyl chloride has been utilized as a coupling reagent in the synthesis of oligonucleotides. sigmaaldrich.com The phosphoramidite (B1245037) method, a cornerstone of solid-phase oligonucleotide synthesis, relies on efficient coupling reactions to build the nucleic acid chain. The Trisyl chloride can act as an activating agent for the phosphoramidite monomers, facilitating the formation of the crucial phosphotriester linkage between nucleosides. sigmaaldrich.comatdbio.com

Furthermore, derivatives of 2,4,6-triisopropylbenzenesulfonamide are instrumental in the synthesis of pyrimidine nucleosides. sigmaaldrich.com Nucleosides and their analogues are fundamental to the development of antiviral and anticancer drugs. nih.gov The synthesis of these complex molecules often involves the formation of a glycosidic bond between a sugar moiety and a nucleobase. The Vorbrüggen reaction, a common method for nucleoside synthesis, utilizes a Lewis acid-catalyzed condensation of a protected sugar with a silylated nucleobase. wikipedia.org In this context, sulfonated derivatives can play a role in the activation of the sugar component or in specific modifications of the pyrimidine base. For instance, sulfonates of pyrimidine nucleosides can be displaced by nucleophiles in the presence of palladium catalysts, allowing for further functionalization. sigmaaldrich.com

Contributions to Chiral Auxiliary Chemistry and Asymmetric Synthesis

The influence of the 2,4,6-triisopropylbenzenesulfonyl group extends into the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. Its derivatives have been successfully employed as chiral auxiliaries to control the stereochemical outcome of reactions.

Asymmetric Synthesis of Unnatural Amino Acids Using Trisyl Azide (B81097)

Unnatural amino acids are valuable building blocks for the development of novel pharmaceuticals and materials. nih.gov A powerful method for their asymmetric synthesis involves the use of 2,4,6-triisopropylbenzenesulfonyl azide, commonly known as trisyl azide. wikipedia.org This reagent serves as an efficient source for the electrophilic transfer of an azide group to a chiral enolate.

The general approach involves the use of an oxazolidinone as a chiral auxiliary attached to a carboxylic acid derivative. Deprotonation of this substrate generates a chiral enolate, which then reacts with trisyl azide to introduce an azide group at the α-position with a high degree of stereocontrol. Subsequent reduction of the α-azido derivative yields the desired α-amino acid. This method provides an effective alternative to electrophilic halogenation followed by nucleophilic substitution with an azide anion. wikipedia.org

| Asymmetric Azidation for Unnatural Amino Acid Synthesis | |

| Reagent | 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide) |

| Substrate | Carboxylic acid derivative with a chiral auxiliary (e.g., oxazolidinone) |

| Key Step | Electrophilic azide transfer to a chiral enolate |

| Product | α-Azido carboxylic acid derivative |

| Final Transformation | Reduction of the azide to an amine |

Stereocontrol at the α-Position of Carboxylic Acid Derivatives with Chiral Auxiliaries

The principle of using a chiral auxiliary in conjunction with a trisyl-derived reagent extends to achieving stereocontrol in other reactions at the α-position of carboxylic acid derivatives. The chiral auxiliary, by virtue of its defined stereochemistry, directs the approach of the incoming reagent to one face of the enolate, leading to the preferential formation of one stereoisomer of the product.

In the context of the aforementioned asymmetric synthesis of unnatural amino acids, the combination of the chiral oxazolidinone auxiliary and the bulky trisyl azide reagent is crucial for achieving high diastereoselectivity. The steric hindrance provided by the triisopropylphenyl group of the trisyl azide, in concert with the stereodirecting influence of the chiral auxiliary, effectively dictates the stereochemical outcome of the azidation reaction. This synergy allows for the precise construction of chiral centers, a fundamental challenge in modern organic synthesis. wikipedia.org

Role of N-Sulfinyl Auxiliaries in Asymmetric Amine Synthesis

The synthesis of optically active α-aminophosphonic acids is of significant interest as these compounds are recognized for their potent biological activities, serving as surrogates for α-amino acids and as enzyme inhibitors. thieme-connect.de The biological function of these molecules is highly dependent on the absolute configuration of the stereogenic carbon atom adjacent to the amino group. thieme-connect.de Consequently, developing effective methods for their enantiopure synthesis is a key focus in medicinal chemistry.

One of the most successful strategies involves the asymmetric addition of phosphites to chiral imines. In this context, N-sulfinyl imines have emerged as powerful chiral auxiliaries. thieme-connect.de The asymmetric nucleophilic addition of dialkyl or trialkyl phosphites to these chiral aldimines or ketimines has proven to be a facile approach for establishing the desired stereocenter. thieme-connect.de The success of this method is notably influenced by the electronic and steric characteristics of the substrates involved. thieme-connect.de While the direct use of this compound as the auxiliary is not prominently detailed, the broader class of N-sulfonyl and N-sulfinyl compounds, such as N-tert-butylsulfinyl imines, provides a foundational methodology for the asymmetric synthesis of chiral amines and their derivatives. thieme-connect.de

Another related strategy involves the use of 2,4,6-triisopropylbenzenesulfonyl azide as a reagent for electrophilic azide transfer to chiral enolates. wikipedia.org This process serves as an efficient pathway for the asymmetric synthesis of unnatural α-amino acids. The reaction proceeds with good stereochemical induction, and the resulting α-azide can be readily reduced to the desired α-amine. wikipedia.org

Enantioselective Catalysis Mediated by 2,4,6-Triisopropylbenzenesulfonyl-Containing Ligands

The bulky 2,4,6-triisopropylphenyl group is a key structural motif in the design of chiral ligands for enantioselective catalysis. The steric hindrance provided by the isopropyl groups creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in catalytic transformations.

A notable example is the use of a 1,1'-bi-2-napthol (BINOL)-derived chiral phosphoric acid (CPA) ligand, specifically CPA9 (TRIP), which incorporates two 3,3'-di(2,4,6-triisopropylphenyl) moieties. chemrxiv.org This ligand has been successfully employed in the cooperative catalysis of gold and a chiral proton shuttle for the asymmetric para-C-H alkylation of toluene (B28343) derivatives with α-aryl-α-diazoesters. chemrxiv.org The combination of a gold catalyst with the bulky CPA9 ligand was crucial for achieving high yield and enantioselectivity in the C(sp²)-H bond functionalization. chemrxiv.org Optimization studies revealed that the steric hindrance of the ligand was critical for stereoselectivity. chemrxiv.org

The table below summarizes the optimization of the reaction conditions for the model reaction between an α-aryl-α-diazoester and toluene, highlighting the superior performance of the ligand containing the 2,4,6-triisopropylphenyl groups.

Table 1: Optimization of Asymmetric para-C-H Alkylation

| Entry | Chiral Phosphoric Acid (CPA) | Gold Catalyst Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | Spiro CPA (CPA1) | PhCN | 64 | 29 | chemrxiv.org |

| 2 | BINOL CPA (CPA9/TRIP) | PhCN | 67 | 62 | chemrxiv.org |

| 3 | BINOL CPA (CPA9/TRIP) | (PhO)₃P (L2) | - | 73 | chemrxiv.org |

| 4 | BINOL CPA (CPA9/TRIP) | L5 | 58 | 86 | chemrxiv.org |

The results indicate that the unique steric and electronic properties of the 2,4,6-triisopropylphenyl-containing ligand (CPA9) are essential for inducing high levels of enantioselectivity in this transformation. chemrxiv.org Mechanistic studies suggest that the key catalytic species may involve one gold complex and two CPA molecules to achieve effective chiral induction. chemrxiv.org

Roles as Condensing and Activating Agents

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), the precursor to the corresponding sulfonamide, is a highly effective condensing and activating agent in organic synthesis, particularly in the formation of phosphate (B84403) and phosphonate (B1237965) linkages. Its high reactivity is tempered by the steric bulk of the triisopropylphenyl group, which enhances its selectivity and minimizes side reactions. researchgate.net

Application in the Synthesis of Glycerophospholipids and Hydrogen-Phosphonate Diesters

Glycerophospholipids are fundamental components of biological membranes and precursors to important signaling molecules. nih.gov The chemical synthesis of these complex lipids often requires efficient methods for forming phosphodiester bonds. 2,4,6-Triisopropylbenzenesulfonyl chloride is widely used as a condensing agent for the synthesis of glycerophospholipids. fishersci.iecymitquimica.comlookchem.com

In one specific application, TPSCl was used to facilitate the condensation of phosphonic acids with an N-protected serine derivative to create phosphonate-containing phosphatidylserine (B164497) analogs. nih.gov This reaction demonstrates the reagent's utility in forming the crucial phosphonate ester linkage, leading to the desired lipid analogs after deprotection. nih.gov

Furthermore, TPSCl serves as an efficient condensing agent in the synthesis of hydrogen-phosphonate diesters, which are valuable analogs of phosphate esters used as biochemical tools. fishersci.ielookchem.com

Promotion of Cross-Coupling Reactions in Nucleotide and Analogue Synthesis

The synthesis of oligonucleotides—short DNA or RNA molecules—relies on the sequential formation of internucleotide phosphodiester bonds. 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a classic and highly selective condensing agent for this purpose, first introduced by Khorana. researchgate.netacs.org Its mechanism involves the activation of a phosphomonoester, which then reacts with the hydroxyl group of another nucleoside to form the phosphodiester linkage.

The steric hindrance of the triisopropylphenyl group in TPSCl is credited with reducing the rate of unwanted side reactions, such as the sulfonylation of the 5'-hydroxyl group of nucleosides. researchgate.net While effective, the efficiency of TPSCl as a coupling reagent in oligonucleotide synthesis can be significantly improved when it is used in combination with a nucleophilic catalyst, such as tetrazole.

In addition to its role as a direct condensing agent, TPSCl is also used to prepare sulfonate esters of pyrimidine nucleosides. lookchem.comsigmaaldrich.com These sulfonates are stable intermediates that can subsequently undergo nucleophilic displacement reactions, often in the presence of palladium catalysts, to introduce a wide variety of modifications into the nucleoside structure. lookchem.comsigmaaldrich.com This two-step process provides a versatile route to modified nucleosides for applications in medicinal chemistry and chemical biology. lookchem.com

Table 2: Applications of 2,4,6-Triisopropylbenzenesulfonyl Chloride in Synthesis

| Application Area | Role of Reagent | Type of Linkage Formed | References |

|---|---|---|---|

| Glycerophospholipid Synthesis | Condensing Agent | Phosphodiester / Phosphonate Ester | fishersci.ie, cymitquimica.com, nih.gov |

| Oligonucleotide Synthesis | Condensing/Coupling Agent | Phosphodiester (Internucleotide) | , lookchem.com, researchgate.net, acs.org |

| Hydrogen-Phosphonate Diester Synthesis | Condensing Agent | Phosphonate Ester | fishersci.ie, lookchem.com |

| Modified Nucleoside Synthesis | Activating Agent (Sulfonylation) | Sulfonate Ester (Intermediate) | lookchem.com, sigmaaldrich.com |

Catalytic Roles and Methodological Development

2,4,6-Triisopropylbenzenesulfonamide as a Ligand Component in Transition Metal Catalysis

The structure of this compound, with its bulky triisopropylphenyl group, presents unique steric properties that can influence the outcome of catalytic reactions. However, its direct application as a ligand in several key areas of transition metal catalysis appears to be limited based on available research.

Exploration in Enantioselective Esterification Catalysis

Currently, there is a lack of specific documented research on the use of this compound as a ligand component in enantioselective esterification catalysis. While the field of asymmetric catalysis continually explores new ligands to achieve high enantioselectivity in ester formation, the direct application of this particular sulfonamide has not been prominently reported in the scientific literature.

Assessment in Cobalt-Catalyzed C-H Activation Reactions and Identified Limitations

In the field of cobalt-catalyzed C-H activation, the steric bulk of a ligand can be a critical factor in the success of a transformation. Research into a three-component reaction involving an arene, an aldehyde, and a sulfonamide, catalyzed by a cobalt complex, has provided insight into the limitations of sterically demanding sulfonamides. In these studies, it was observed that while various aromatic sulfonamides could participate in the reaction to form α-substituted sulfonamides, sterically hindered variants like this compound did not yield the desired product. researchgate.net This limitation is attributed to the significant steric hindrance imposed by the three isopropyl groups on the benzene (B151609) ring, which likely prevents the necessary coordination of the sulfonamide to the cobalt catalyst, thereby inhibiting the C-H activation process. researchgate.net

| Catalyst System | Substrate Class | Observation | Identified Limitation |

| Cobalt(III) complex | Sterically demanding sulfonamides | No desired product formation | The steric bulk of the 2,4,6-triisopropylphenyl group hinders the reaction. researchgate.net |

Design and Application of Ligands for Palladium-Catalyzed C-H Functionalization

The design of effective ligands is crucial for the advancement of palladium-catalyzed C-H functionalization, a powerful tool for creating complex organic molecules. nih.govnih.govorganic-chemistry.org Ligands play a key role in modulating the reactivity and selectivity of the palladium catalyst. nih.gov While a variety of ligand scaffolds have been successfully employed in this area, there is no specific mention in the reviewed scientific literature of this compound being used as a primary ligand component for this purpose. The development of ligands for palladium-catalyzed C-H functionalization often focuses on specific structural motifs that can facilitate the catalytic cycle, and to date, this compound has not been highlighted in this context.

Involvement in Iridium-Catalyzed Dehydrogenation Studies

Iridium complexes are known for their high efficiency in dehydrogenation reactions, which are important for the synthesis of unsaturated compounds and for hydrogen storage applications. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the iridium center. Despite the extensive research in this field, there is no available scientific literature that specifically documents the use of this compound as a ligand in iridium-catalyzed dehydrogenation studies.

Crucial Role in Ruthenium-Catalyzed Asymmetric Cyclization Reactions

Ruthenium-catalyzed asymmetric cyclization reactions are elegant methods for the construction of chiral cyclic compounds. The success of these reactions is heavily reliant on the use of chiral ligands that can effectively control the stereochemical outcome. A thorough review of the scientific literature does not reveal any specific instances of this compound being employed as a ligand to play a crucial role in ruthenium-catalyzed asymmetric cyclization reactions.

Derivatives as Specialized Reagents in Organic Transformations

While the direct application of this compound as a ligand may be limited, its derivatives have emerged as valuable and specialized reagents in a variety of organic transformations.

One of the most notable derivatives is 2,4,6-triisopropylbenzenesulfonyl azide (B81097) , often referred to as trisyl azide. This reagent is widely used for the electrophilic transfer of an azide group to a nucleophilic carbon atom. wikipedia.org A significant application of trisyl azide is in the asymmetric synthesis of unnatural α-amino acids. wikipedia.org In this methodology, an enolate derived from a carboxylic acid derivative, which is attached to a chiral auxiliary, reacts with trisyl azide to introduce an azide group at the α-position with a high degree of stereocontrol. The resulting α-azido compound can then be readily reduced to the corresponding α-amino acid. wikipedia.org This method provides an efficient alternative to traditional approaches that involve nucleophilic substitution with an azide anion on an α-halo acid derivative. wikipedia.org

Another important derivative is 2,4,6-triisopropylbenzenesulfonyl chloride , also known as trisyl chloride. This compound serves as a powerful and versatile coupling reagent in organic synthesis. fishersci.iesigmaaldrich.comchemdad.com Its high reactivity and the steric bulk of the triisopropylphenyl group make it particularly useful in the formation of sulfonate esters and sulfonamides. chemimpex.com A key application of 2,4,6-triisopropylbenzenesulfonyl chloride is as a condensing agent in the synthesis of oligonucleotides, where it facilitates the formation of the crucial phosphodiester linkages between nucleosides. sigmaaldrich.comchemdad.com It is also employed in the synthesis of sulfonates of pyrimidine (B1678525) nucleosides, which can then undergo further transformations, such as displacement by nucleophiles in palladium-catalyzed reactions. sigmaaldrich.comchemdad.com

| Derivative | Reagent Type | Key Applications |

| 2,4,6-Triisopropylbenzenesulfonyl azide | Azide-transfer reagent | Asymmetric synthesis of unnatural α-amino acids. wikipedia.org |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | Coupling/Condensing agent | Synthesis of oligonucleotides and sulfonates of pyrimidine nucleosides. fishersci.iesigmaaldrich.comchemdad.com |

Trisyl Azide as a Reagent for Electrophilic Azide Transfer

2,4,6-Triisopropylbenzenesulfonyl azide, commonly known as Trisyl Azide, is a prominent reagent for the transfer of an azide group to a substrate. fishersci.comtcichemicals.com This process is a cornerstone in the synthesis of nitrogen-containing compounds.

Trisyl azide is particularly valued as an efficient reagent for electrophilic amination reactions. fishersci.com A significant application is in the asymmetric synthesis of unnatural amino acids. The introduction of an azide group at the α-carbon of a carboxylic acid derivative using trisyl azide presents an effective alternative to the more traditional two-step process of electrophilic halogenation followed by nucleophilic substitution with an azide anion. fishersci.com The use of a chiral auxiliary, such as an oxazolidinone, with trisyl azide typically results in good stereochemical control at the α-position. The resulting α-azide can then be readily reduced to the desired α-amine. fishersci.com

The synthesis of trisyl azide itself is straightforward, commonly involving the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with sodium azide in a suitable solvent system like acetone/water. wikipedia.org

Table 1: Research Findings on Trisyl Azide in Electrophilic Azide Transfer

| Finding | Description | Reference(s) |

|---|---|---|

| Primary Application | Used as a reagent for electrophilic amination reactions. | fishersci.com |

| Key Synthesis | Facilitates the asymmetric synthesis of unnatural amino acids. | fishersci.com |

| Mechanism Advantage | Provides an efficient alternative to electrophilic halogenation and subsequent nucleophilic substitution. | fishersci.com |

| Stereocontrol | Good stereochemical induction is achieved at the α-position when used with chiral auxiliaries like oxazolidinones. | fishersci.com |

| Diazo Transfer | Acts as a "diazo donor" in the conversion of primary amines to azides and activated methylene (B1212753) groups to diazo compounds. | wikipedia.org |

| Precursor | Synthesized from 2,4,6-triisopropylbenzenesulfonyl chloride and sodium azide. | wikipedia.org |

2,4,6-Triisopropylbenzenesulfonyl Chloride as a Chlorinating Agent in Specific Contexts

While 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) contains a chlorine atom, its primary and well-documented role in organic synthesis is not as a general chlorinating agent, but rather as a highly effective sulfonylating and condensing agent. fishersci.comchemimpex.comlifechempharma.comlookchem.com The significant steric hindrance provided by the three isopropyl groups on the benzene ring is a defining feature of its reactivity, making it a reagent of choice for specific and selective transformations. researchgate.net

Its principal application lies in its function as a coupling and condensing agent, particularly in the synthesis of biopolymers. fishersci.comlookchem.com It was identified as a highly selective condensing agent for the formation of the C3′–C5′ inter-ribonucleotide linkage in the synthesis of oligo- and polyribonucleotides. researchgate.net The bulky nature of TPSCl reduces the rate of undesired side reactions, such as the sulfonylation of the 5'-hydroxyl group of nucleosides, leading to higher yields of the desired products. researchgate.net

Furthermore, TPSCl is widely employed in the synthesis of glycerophospholipids and hydrogen-phosphonate diesters, where it acts as a condensing agent. fishersci.comlifechempharma.com In these contexts, it facilitates the formation of phosphodiester or similar bonds by activating one of the coupling partners. It is also used to prepare sulfonates of pyrimidine nucleosides, which can then be displaced by nucleophiles in palladium-catalyzed reactions. sigmaaldrich.com

The synthesis of TPSCl typically involves the sulfonation of 2,4,6-triisopropylbenzene with chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride to form the sulfonyl chloride. Its mechanism of action involves the reaction with a nucleophile (like an alcohol) to form a sulfonate ester intermediate, which is then susceptible to displacement by another nucleophile.

Table 2: Methodological Applications of 2,4,6-Triisopropylbenzenesulfonyl Chloride

| Application | Description | Reference(s) |

|---|---|---|

| Oligonucleotide Synthesis | Acts as a highly selective condensing agent for forming inter-ribonucleotide linkages. | researchgate.net |

| Phospholipid Synthesis | Used as a condensing agent for the synthesis of glycerophospholipids. | fishersci.comlifechempharma.com |

| Coupling Reagent | Serves as a coupling reagent for the synthesis of oligonucleotides and hydrogen-phosphonate diesters. | fishersci.comlookchem.comsigmaaldrich.com |

| Sulfonamide Synthesis | A versatile reagent for the synthesis of sulfonamides. | chemimpex.com |

| Intermediate Synthesis | Used to prepare sulfonates of pyrimidine nucleosides for further functionalization. | sigmaaldrich.com |

| Analytical Chemistry | Utilized in the derivatization of phosphonolipids for analysis by HPLC/MS. | fishersci.comlifechempharma.comsigmaaldrich.com |

Structural Elucidation and Computational Studies

Advanced Crystallographic Investigations

Crystallographic studies have been pivotal in defining the precise solid-state structure of 2,4,6-triisopropylbenzenesulfonamide.

The crystal structure of this compound was successfully determined from high-resolution X-ray powder diffraction (XRPD) data. The data was collected at a low temperature of 120 K using synchrotron radiation to ensure high quality. Due to the complexity of the molecule, the structure was solved not by traditional single-crystal methods, but by applying a sophisticated Monte Carlo method. This computational approach involves generating random trial structures within the unit cell and assessing their fit against the experimental diffraction profile.

The structure was then refined using the Rietveld method. The analysis confirmed that the compound crystallizes in the monoclinic P2(1)/c space group. The unit cell parameters were determined with high precision, providing a detailed crystallographic fingerprint of the compound.

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 16.9600 (6) |

| b (Å) | 8.1382 (2) |

| c (Å) | 11.7810 (2) |

| β (°) | 104.777 (2) |

| Z (molecules per unit cell) | 4 |

The structural analysis provided significant insights into both the internal dynamics of the molecule and how it arranges in the solid state.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules of this compound are linked together by N-H···O hydrogen bonds. These interactions occur between the hydrogen atom of the sulfonamide (-SO₂NH₂) group of one molecule and an oxygen atom of the sulfonamide group of a neighboring molecule. These hydrogen bonds are critical in stabilizing the crystal structure, organizing the molecules into two-dimensional sheets. These sheets are constructed from distinct ring motifs, specifically R²₂(8) and R⁶₆(20) rings, which describe the patterns of hydrogen-bonded atoms.

| Hydrogen Bond | Donor-Acceptor | N···O Distance (Å) | Resulting Structure |

|---|---|---|---|

| N-H···O | Sulfonamide ··· Sulfonamide | 2.77 (1) | Two-dimensional sheets built from R²₂(8) and R⁶₆(20) rings |

| N-H···O | Sulfonamide ··· Sulfonamide | 2.92 (1) |

Computational Chemistry Approaches

While specific computational studies focusing solely on this compound are not extensively documented in the literature, the principles of computational chemistry are widely applied to understand similar molecules. These methods offer a powerful way to predict molecular properties and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT would be an ideal tool for conformational analysis. By calculating the energy of different spatial arrangements (conformers), particularly concerning the rotation of the bulky isopropyl groups and the sulfonamide moiety, DFT can identify the most stable, lowest-energy conformation. Such studies on the related 2,4,6-triisopropylbenzenesulfonyl chloride have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to derive its geometric structure. researchgate.net

Furthermore, DFT is instrumental in predicting reaction pathways. It can be used to calculate the energy of transition states and intermediates for potential reactions involving the sulfonamide group. This allows researchers to predict kinetic and thermodynamic favorability, offering insights into how the molecule might behave in a chemical reaction and guiding the design of synthetic routes. researchgate.net

Cheminformatics and machine learning (ML) are transforming materials and catalyst design. umich.edu These approaches use algorithms to learn from large datasets of chemical information to predict the properties of new compounds. youtube.com

For catalyst design, a molecule containing the bulky 2,4,6-triisopropylbenzenesulfonyl moiety could be incorporated into a larger catalytic structure. The properties of this moiety—its significant steric hindrance and electronic nature—would be encoded as molecular descriptors. Machine learning models can be trained on data from known catalysts to find correlations between these descriptors and catalytic performance (e.g., activity, selectivity). umich.edu This allows for the rapid virtual screening of thousands of potential catalyst candidates containing the triisopropylbenzenesulfonyl group, identifying the most promising structures for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.netumich.edu

Advanced Applications in Medicinal Chemistry and Drug Discovery Synthetic Focus

Role as a Key Synthetic Intermediate for Chiral Pharmaceutical Agents

The bulky 2,4,6-triisopropylbenzenesulfonyl group plays a crucial role as a chiral directing group in asymmetric synthesis, facilitating the formation of specific stereoisomers of pharmaceutically relevant molecules. Its significant steric hindrance effectively shields one face of a reacting molecule, compelling an incoming reagent to attack from the less hindered side, thereby leading to a high degree of enantioselectivity.

An example of its application is in the enantioselective synthesis of 2-imidazolidinones. In these reactions, the use of the 2,4,6-triisopropylbenzenesulfonyl protecting group on the imine nitrogen was found to be critical for achieving high enantioselectivity, particularly with aliphatic imines. This steric control directs the nucleophilic attack to create the desired chiral center with high fidelity.

Furthermore, the 2,4,6-triisopropylbenzenesulfonyl (trisyl) group has been employed in the cyclopropanation of dehydroaminocarboxylates. nih.gov This reaction is essential for the synthesis of conformationally constrained amino acid analogs that are valuable in drug design. The trisyl hydrazone directs the cyclopropanation to occur with very good yields and high stereoselectivity, and the resulting products can be readily deprotected to furnish the corresponding α-amino acids with the enantiomeric purity preserved. nih.gov

The utility of the related 2,4,6-triisopropylbenzenesulfonyl chloride as a coupling reagent in the synthesis of complex molecules, such as nucleoside analogs, further underscores the importance of this chemical family in constructing chiral pharmaceuticals. While not a direct application of the sulfonamide, it highlights the synthetic accessibility and versatility of the 2,4,6-triisopropylphenylsulfonyl moiety in medicinal chemistry.

Scaffold Design and Structure-Activity Relationship (SAR) Studies Utilizing the 2,4,6-Triisopropylbenzenesulfonamide Moiety in Inhibitor Development

The this compound scaffold has been identified as a promising starting point for the design of enzyme inhibitors. A notable example is its use in the development of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a target implicated in type 2 diabetes and other metabolic disorders.

A Chinese patent discloses a series of compounds based on the 2,4,6-triisopropylbenzene structure, including this compound and its derivatives, as FABP4 inhibitors. google.com Initial screening identified 1-(2,4,6-triisopropylphenylsulfonyl)imidazole as a compound with inhibitory activity against FABP4. google.com This led to the synthesis and evaluation of a series of analogs to explore the structure-activity relationship.

The general structure of the synthesized inhibitors incorporates the this compound core, with modifications made to the sulfonamide nitrogen and the aromatic rings. The research aimed to enhance the inhibitory potency and elucidate the key structural features required for effective binding to the FABP4 active site.

| Compound ID | R1 Group | R2 Group | FABP4 Inhibitory Activity (IC50) |

| m1 | Imidazole (B134444) | - | 16.8 μM |

| I-8 | H | H | Data not specified |

| I-2a | 2-Methylbenzimidazole | - | Data not specified |

| I-7 | 6-Aminobenzimidazole | - | Data not specified |

This table presents a selection of compounds from the patent and their reported inhibitory activity against FABP4. The data highlights the initial lead compound and subsequent modifications.

The SAR studies, as described in the patent, focused on substituting the sulfonamide nitrogen with various heterocyclic moieties, such as imidazole and benzimidazole (B57391) derivatives. google.com Further modifications included the introduction of different substituents on the benzimidazole ring system. google.com These investigations provided valuable insights into the spatial and electronic requirements for optimal interaction with the FABP4 protein, guiding the design of more potent inhibitors.

Research into Potential Biological Interactions and Efficacy through Synthetic Modification of the Compound

Building upon the initial discovery of its inhibitory activity, research has delved into the potential biological interactions and therapeutic efficacy of synthetically modified this compound derivatives. The primary focus of this research, as outlined in the aforementioned patent, has been on the treatment of diabetes. google.com

The synthesized analogs of this compound were subjected to in vitro and in vivo testing to assess their biological effects. In vitro experiments demonstrated that these compounds could inhibit lipolysis in 3T3-L1 preadipocytes, a key process in fat metabolism that is often dysregulated in diabetes. google.com

Subsequent in vivo studies in db/db mice, a model for type 2 diabetes, revealed that the administration of these compounds led to a significant reduction in blood glucose levels and an improvement in insulin (B600854) sensitivity. google.com These findings suggest that the this compound scaffold can be effectively modified to produce compounds with tangible anti-diabetic properties. The mechanism of action is believed to be, at least in part, through the inhibition of FABP4, which plays a role in glucose and lipid homeostasis.

The synthetic modifications explored included the introduction of various functional groups to the core structure, which not only influenced the potency of FABP4 inhibition but also likely affected the compounds' pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The collective results from these studies underscore the potential of this compound as a versatile template for the development of new therapeutic agents, particularly for metabolic diseases. google.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes to 2,4,6-Triisopropylbenzenesulfonamide Derivatives

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a method that can be effective but may lack in terms of atom economy and can generate stoichiometric amounts of waste. researchgate.net The development of greener and more sustainable synthetic methodologies is a key area of future research.

Recent advancements in sulfonamide synthesis have focused on avoiding harsh reagents and minimizing waste. chemistryworld.comresearchgate.netrsc.orgrsc.org Strategies such as the direct C-H amination of arenes and the use of sulfonyl azides offer more direct and atom-economical routes. ijarsct.co.in Future work in this area could focus on adapting these modern synthetic methods to the specific challenges posed by the sterically demanding 2,4,6-triisopropylbenzenesulfonyl scaffold.

Furthermore, the exploration of catalytic methods for the synthesis of this compound derivatives is a promising avenue. princeton.edu This could involve the use of transition metal catalysts to facilitate the coupling of amines with suitable sulfur-containing precursors under milder conditions. The development of one-pot procedures that combine the formation of the sulfonylating agent and its subsequent reaction with an amine would also represent a significant step forward in terms of process efficiency and sustainability. organic-chemistry.org

A summary of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Amination | High atom economy, reduced number of synthetic steps. | Development of catalysts that can overcome the steric hindrance of the triisopropylphenyl group. |

| Use of Sulfonyl Azides | Milder reaction conditions compared to sulfonyl chlorides. | Exploring the scope of azide (B81097) transfer reagents and optimizing reaction conditions for hindered substrates. |

| Catalytic Coupling Reactions | Broader substrate scope, milder reaction conditions. | Design of efficient catalyst systems for the coupling of hindered sulfonamides. |

| One-Pot Syntheses | Increased efficiency, reduced waste generation. | Development of robust one-pot procedures that are tolerant of a wide range of functional groups. |

Expanding the Scope of Catalytic Applications for 2,4,6-Triisopropylbenzenesulfonyl-Containing Ligands and Reagents

The unique steric and electronic properties of the 2,4,6-triisopropylbenzenesulfonyl group make it an attractive component for the design of novel ligands and reagents for catalysis. The bulky nature of this group can be exploited to create specific steric environments around a metal center, influencing the selectivity of catalytic transformations. rsc.org

Future research will likely focus on the synthesis of new chiral and achiral ligands incorporating the 2,4,6-triisopropylbenzenesulfonyl moiety and their application in a variety of catalytic reactions, including cross-coupling, asymmetric synthesis, and polymerization. The sulfonamide nitrogen atom can act as a coordination site, and the bulky aryl group can provide a well-defined pocket to control substrate approach. nih.gov

The reactivity of related compounds, such as 2,4,6-triisopropylbenzenesulfonyl azide, has been explored for the introduction of azide functionalities. wikipedia.orgchemicalbook.com Further investigation into the catalytic applications of this and other reactive intermediates derived from this compound could lead to the development of new and selective transformations.

Computational Design and Predictive Modeling of New Reagents and Catalysts Featuring the Triisopropylbenzenesulfonyl Moiety

Computational chemistry and predictive modeling are becoming increasingly powerful tools in the rational design of new molecules with desired properties. nih.govmdpi.com In the context of this compound, these methods can be employed to accelerate the discovery of new reagents and catalysts.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their catalytic activity or other properties of interest. nih.govmedwinpublishers.comnih.gov This information can then be used to design new molecules with enhanced performance.

Molecular modeling and docking studies can provide insights into the binding modes of ligands containing the triisopropylbenzenesulfonyl group with metal centers and can help in understanding the mechanism of catalytic reactions. mdpi.comnih.gov This knowledge is crucial for the rational design of more efficient and selective catalysts. The use of machine learning and artificial intelligence is also expected to play a significant role in predicting the bioactivity and other properties of novel compounds based on this scaffold. nih.govmdpi.complos.org

| Computational Approach | Application in 2,4,6-Triisopropylbenzenesulfonyl Chemistry |

| QSAR | Predicting the catalytic activity of new derivatives. |

| Molecular Docking | Understanding ligand-metal interactions and guiding catalyst design. |

| DFT Calculations | Elucidating reaction mechanisms and predicting reactivity. |

| Machine Learning | Predicting bioactivity and other properties of novel compounds. |

Innovative Applications in Material Science and Agrochemistry Through Rational Design

The inherent properties of the sulfonamide functional group, such as its ability to participate in hydrogen bonding and its chemical stability, make it a valuable component in the design of new materials. nih.gov The introduction of the bulky and hydrophobic 2,4,6-triisopropylbenzenesulfonyl group could lead to materials with unique properties, such as enhanced thermal stability, specific solubility profiles, or self-assembly capabilities. Future research in this area could explore the incorporation of this moiety into polymers, liquid crystals, or functional organic materials. The use of 2,4,6-triisopropylbenzenesulfonyl azide in click chemistry also opens up possibilities for the development of new materials and the functionalization of existing ones. chemimpex.com

In the field of agrochemistry, sulfonamides are a well-established class of compounds with a wide range of biological activities, including herbicidal and fungicidal properties. acs.orgmdpi.com The rational design of new agrochemicals based on the this compound scaffold is a promising area for future investigation. nih.govacs.org The steric bulk of the triisopropylphenyl group could be used to tune the selectivity of these compounds towards specific biological targets, potentially leading to the development of more effective and environmentally benign crop protection agents.

Q & A

Basic Questions

Q. What are the key physical properties of 2,4,6-triisopropylbenzenesulfonamide, and how are they experimentally determined?

- Answer : Key properties include a melting point of 113–116°C, boiling point of 380.2°C at 760 mmHg, and density of 1.055 g/cm³ . These are determined via differential scanning calorimetry (DSC) for melting point, thermogravimetric analysis (TGA) for thermal stability, and gas chromatography (GC) for purity. Structural confirmation is achieved through nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy, which identify functional groups like the sulfonamide moiety .

Q. What are common synthetic protocols for this compound?

- Answer : The compound is often synthesized via sulfonation of 2,4,6-triisopropylbenzene followed by amidation. For example, in multi-step reactions, it is used as a sulfonating agent in the preparation of bicyclo[1.1.0]butane derivatives. A typical protocol involves reacting 2,2-dibromo-1-(chloromethyl)cyclopropane with organolithium reagents (e.g., MeLi, t-BuLi) and quenching with this compound derivatives. Purification is achieved via column chromatography (e.g., SiO₂, hexane/EtOAc gradients) .

Q. What safety precautions are critical when handling this compound?

- Answer : Key precautions include avoiding inhalation/contact (use fume hoods, gloves, goggles), storing away from heat/ignition sources, and adhering to GHS hazard codes (e.g., skin/eye irritation, respiratory sensitization). Emergency measures involve rinsing exposed areas with water and consulting safety data sheets (SDS) for first-aid protocols .

Advanced Research Questions

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

- Answer : The monoclinic crystal structure (space group P2₁/c) was solved using synchrotron X-ray powder diffraction data refined via Rietveld methods. Monte Carlo simulations incorporated four independent rotors to model isopropyl/sulfonamide group flexibility. Key findings include hydrogen-bonded 2D sheets (N–H···O, d = 2.77–2.92 Å) forming R₂²(8) and R₆⁶(20) motifs. Unit cell parameters: a = 16.9600 Å, b = 8.1382 Å, c = 11.7810 Å, β = 104.777° .

Q. How is this compound utilized in multi-step organic syntheses?

- Answer : It serves as a sulfonamide-protecting group in bicyclo[1.1.0]butane derivatives. For example, in the synthesis of N-(bicyclo[1.1.0]but-1-yl(pyridin-2-yl)methyl)-2,4,6-triisopropylbenzenesulfonamide, the compound reacts with organolithium reagents (e.g., t-BuLi) under cryogenic conditions (−78°C). Reaction progress is monitored via TLC, and products are purified via SiO₂ chromatography (hexane/EtOAc). Yields range from 37–54% .

Q. How can researchers address contradictions in spectral data during characterization?

- Answer : Cross-validation using complementary techniques is essential. For instance, discrepancies in NMR signals (e.g., overlapping peaks) are resolved via high-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) for structural elucidation. IR spectroscopy verifies functional groups (e.g., S=O stretches at ~1150–1316 cm⁻¹) .

Q. What role do hydrogen-bonding interactions play in the solid-state behavior of this compound?

- Answer : The crystal lattice stability is governed by N–H···O hydrogen bonds, forming extended 2D networks. These interactions influence melting point, solubility, and reactivity. Computational modeling (e.g., density functional theory) can predict bond angles/strengths, which correlate with experimental X-ray data .

Q. How does this compound behave under varying reaction conditions (e.g., acidic/basic media)?

- Answer : The sulfonamide group is stable under mild conditions but hydrolyzes in strong acids/bases. Stability tests involve refluxing in HCl/NaOH solutions followed by HPLC monitoring. For air-sensitive reactions, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, Et₂O) are required to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.